(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amine
Description
(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amine is a secondary amine featuring a 2,3-dihydrobenzo[1,4]dioxin core substituted with an isopropylamino-methyl group at the 6-position. This compound belongs to a broader class of benzo[1,4]dioxin derivatives, which are structurally characterized by a fused benzene-dioxane ring system.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)13-8-10-3-4-11-12(7-10)15-6-5-14-11/h3-4,7,9,13H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCHEGUGRXNJRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with isopropyl halides under basic conditions. A common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride as a catalyst . The reaction proceeds through nucleophilic substitution, where the amine group attacks the halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a potential alpha-2C adrenergic receptor antagonist , which may have applications in treating conditions such as depression and anxiety disorders. The antagonism leads to increased norepinephrine release, potentially improving mood and cognitive function.
Antiproliferative Activity
In vitro studies have shown that (2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amine exhibits moderate antiproliferative effects against various cancer cell lines. For example:
- HeLa Cells : The compound induced G2/M phase arrest, increasing cyclin B expression while decreasing phosphorylated cdc2 levels.
This suggests its potential as a chemotherapeutic agent through mechanisms involving apoptosis induction via caspase activation.
Case Study 1: Antiproliferative Effects on Cancer Cells
A study assessed the compound's effects on multiple cancer cell lines. The results indicated an IC50 range of 3–18 µM across different lines, demonstrating its moderate efficacy in inhibiting cancer cell growth.
Case Study 2: Enzyme Inhibition Studies
Research has shown that derivatives of this compound can selectively inhibit certain enzymes involved in metabolic pathways. This selectivity is crucial for developing targeted therapies with fewer side effects compared to non-selective inhibitors.
Industrial Applications
In addition to its research applications, this compound can serve as a building block for synthesizing polymers and resins with specific properties. Its unique structure allows for modifications that can enhance the performance characteristics of industrial materials.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites. This inhibition can disrupt the normal function of the enzyme, leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Kinase Inhibition
- Compound 9n demonstrated selective inhibition of SsCK1 (IC₅₀ = 2 μM) and HsCDK5-p25 (IC₅₀ = 1.2 μM). Its activity was attributed to the 4-hydroxy-3-methoxybenzylidene group and the bulky 2,3-dihydro-benzo[1,4]dioxin substituent .
- Compound 9i (with a 2,3-dihydro-benzo[1,4]dioxin-6-yl group in the arylidene moiety) showed reduced inhibition of SsCK1 (IC₅₀ = 5.4 μM) but retained activity against HsCDK5-p25 (IC₅₀ = 1.3 μM). It also exhibited antiproliferative effects on Huh7 D12 and MDA-MB-231 cancer cell lines .
- 2,3-Dihydro-benzo[1,4]oxazine derivatives (e.g., patent EP 2,794,600) act as PI3K inhibitors, highlighting the role of heterocyclic dioxin analogs in targeting inflammatory pathways .
The target compound’s isopropyl group may influence its kinase binding affinity through steric or hydrophobic interactions, though its specific activity remains uncharacterized in the evidence.
Physicochemical Properties
- Melting Points : Derivatives like 9l and 9m exhibit broad decomposition ranges (172–233°C and 170–243°C, respectively), whereas 9n has a sharp melting point (202–204°C), indicating greater crystalline stability due to hydrogen bonding from the hydroxyl group .
- Molecular Weight : The target compound’s molecular weight is comparable to analogs such as 9n (MW 391.46) and 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine (MW 283.4) .
Biological Activity
The compound (2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amine, also known by its chemical structure and various synonyms, has garnered attention for its potential pharmacological applications, particularly as an alpha-2C adrenergic receptor antagonist. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
| Property | Value |
|---|---|
| CAS Number | 31127-40-9 |
| Molecular Weight | 201.65 g/mol |
| Chemical Formula | C₉H₁₂ClNO₂ |
| InChI Key | GVAPQIGVGPWPIN-UHFFFAOYSA-N |
This compound acts primarily as an alpha-2C adrenergic receptor antagonist . This receptor subtype is implicated in various central and peripheral nervous system functions. The antagonism of alpha-2C receptors can lead to increased norepinephrine release, which may have implications for treating conditions such as depression and anxiety disorders.
Pharmacological Studies
Research indicates that derivatives of this compound exhibit varying degrees of biological activity. For instance:
- Alpha-2C Antagonism : The compound has been shown to selectively inhibit the alpha-2C adrenergic receptor with improved potency compared to other antagonists. This selectivity is crucial in minimizing side effects associated with non-selective adrenergic antagonists .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits antiproliferative effects against several cancer cell lines. For example:
- IC50 Values : The compound showed IC50 values ranging between 3–18 µM against a panel of four cancer cell lines, indicating moderate anticancer activity .
Case Study: Antiproliferative Activity
A study investigated the antiproliferative effects of this compound on HeLa cells. The results indicated that treatment with the compound caused a significant G2/M phase arrest in a concentration-dependent manner. This was accompanied by an increase in cyclin B expression and a decrease in phosphorylated cdc2 levels, suggesting that the compound disrupts normal cell cycle progression .
Additional Mechanistic Insights
Further mechanistic studies revealed that the compound induced apoptosis in cancer cells through:
- Caspase Activation : Activation of caspase-9 was observed, leading to a decrease in Bcl-2 protein levels, which is often associated with the apoptotic pathway .
Summary Table of Biological Activities
Q & A
Q. What are the key synthetic pathways for (2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amine, and what reaction conditions optimize yield?
The compound is typically synthesized via multi-step routes. For example, analogous derivatives are prepared by reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with alkylating agents like isopropyl halides under basic conditions (e.g., Na₂CO₃, pH 9–10) to introduce the isopropyl group . Acid catalysts (e.g., H₂SO₄) may enhance esterification or amidation steps in related compounds . Key parameters include temperature control (room temperature to 60°C), reaction time (2–4 hours), and solvent selection (e.g., DMF for polar aprotic conditions) . Purification via column chromatography or recrystallization is critical to achieving >95% purity.
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the benzodioxin backbone and isopropyl substitution pattern . High-Performance Liquid Chromatography (HPLC) quantifies purity, while Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess thermal stability . Mass spectrometry (MS) validates molecular weight, and infrared spectroscopy (IR) identifies functional groups like amines . Cross-validation using multiple techniques minimizes mischaracterization risks.
Q. How does the compound’s solubility and stability vary across solvents, and what storage conditions are optimal?
Benzodioxin derivatives generally exhibit poor water solubility but dissolve in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane) . Stability studies recommend storage at –20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis of the amine group . Pre-formulation assays (e.g., accelerated stability testing at 40°C/75% RH) can predict degradation pathways.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability) or assay-specific conditions. For instance, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can validate target binding affinity in vitro , while in vivo studies should monitor metabolites via LC-MS . Dose-response curves and time-course experiments help distinguish intrinsic activity from bioavailability limitations.
Q. What experimental designs are optimal for studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?
Use SPR or ITC to quantify binding kinetics (Kd, Kon/Koff) . For enzyme inhibition assays, employ Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition type (competitive/non-competitive) . Structural insights can be gained via X-ray crystallography or molecular docking simulations using software like AutoDock Vina . Include positive/negative controls (e.g., known inhibitors) to validate assay robustness.
Q. How can environmental fate studies be designed to assess the compound’s ecological impact?
Follow frameworks like Project INCHEMBIOL , which evaluates abiotic/biotic transformations and bioaccumulation potential. Key steps include:
- Laboratory assays : Measure octanol-water partition coefficients (logP) to predict bioaccumulation .
- Field studies : Monitor degradation products in soil/water using LC-MS/MS .
- Ecotoxicity testing : Use model organisms (e.g., Daphnia magna) to assess acute/chronic toxicity .
Q. What methodologies address low synthetic yields in scale-up attempts for this compound?
Yield optimization strategies include:
Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity and selectivity?
Comparative studies with analogs (e.g., methyl or cyclopropyl derivatives ) reveal structure-activity relationships (SAR). For example:
- Electron-withdrawing groups on the benzodioxin ring may enhance receptor binding .
- Bulkier substituents (e.g., cyclopropyl ) could reduce off-target interactions. Use parallel synthesis and high-throughput screening (HTS) to rapidly evaluate libraries of derivatives .
Methodological Notes for Contradictory Data Analysis
- Purity vs. Activity Discrepancies : Re-analyze batches with conflicting bioactivity using orthogonal techniques (e.g., NMR vs. HPLC) to rule out impurities .
- Species-Specific Variability : Cross-test in multiple cell lines or animal models to distinguish compound-specific effects from model artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
